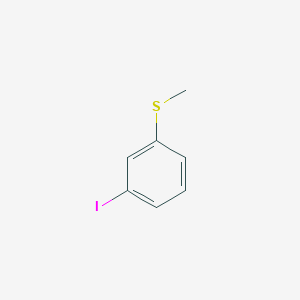

3-Iodothioanisole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-3-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGZIDJUDNEVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443800 | |

| Record name | 3-Iodothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130416-73-8 | |

| Record name | 3-Iodothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Iodothioanisole: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 3-Iodothioanisole, a versatile aromatic building block. We delve into its fundamental physicochemical properties, including its molecular weight, and present a detailed, logical framework for its synthesis and characterization. The primary focus is on its practical application in research and development, particularly within the drug discovery pipeline, where its unique functionalities serve as a linchpin for generating novel molecular entities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage halogenated thioethers in their synthetic and therapeutic programs.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 1-iodo-3-(methylthio)benzene, is a disubstituted benzene derivative featuring an iodine atom and a methylthio group at the meta position. This substitution pattern imparts a unique combination of reactivity and structural characteristics that are highly valuable in synthetic chemistry. The iodine atom serves as an excellent leaving group and a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions. The thioether moiety can influence the electronic properties of the ring and provides a potential site for metabolic interactions or further functionalization.

A precise understanding of a compound's properties is the foundation of its effective application. The key physicochemical data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇IS | [1] |

| Molecular Weight | 250.1 g/mol | [1] |

| CAS Number | 130416-73-8 | [1] |

| Density | 1.78 ± 0.1 g/cm³ (Predicted) | [1] |

| Boiling Point | 157 °C at 16 Torr | [1] |

| Appearance | Liquid (Typical) | - |

Synthesis and Purification: A Validated Workflow

The synthesis of this compound is not as widely documented as that of its oxygen analog, 3-iodoanisole. However, a robust synthetic route can be logically designed based on established organometallic and halogenation chemistry. The causality behind this proposed workflow is to leverage common, high-yielding reactions that allow for precise control over the introduction of the functional groups. A common strategy involves the iodination of thioanisole or the methylation of 3-iodothiophenol. Below, we outline a generalized protocol for the iodination route.

Proposed Synthetic Pathway

The direct iodination of thioanisole presents a straightforward approach. The methylthio group is an ortho-, para-director; therefore, achieving meta-iodination directly can be challenging. A more controlled and reliable multi-step approach starting from a meta-substituted precursor is often preferred for unambiguous regiochemistry. A plausible route involves the diazotization of 3-(methylthio)aniline followed by a Sandmeyer-type reaction with an iodide source.

Caption: Proposed synthesis of this compound via diazotization.

Experimental Protocol: Diazotization Route

This protocol is a self-validating system; successful formation of the diazonium salt can be qualitatively observed, and the final product is purified and verified by standard analytical techniques.

Materials:

-

3-(Methylthio)aniline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Potassium Iodide (KI)

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

Step-by-Step Methodology:

-

Diazonium Salt Formation:

-

In a flask equipped with a magnetic stirrer, dissolve 3-(methylthio)aniline in aqueous HCl.

-

Cool the mixture to 0-5 °C using an ice-salt bath. The precise temperature control is critical to prevent the premature decomposition of the diazonium salt.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature below 5 °C throughout the addition. The reaction is exothermic, and slow addition is key to safety and yield.

-

Stir the resulting solution for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Iodination (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the KI solution. Vigorous nitrogen gas evolution will be observed as the diazonium group is replaced by iodine. This step should be performed in a well-ventilated fume hood.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the crude product with diethyl ether (3x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), saturated sodium thiosulfate solution (to remove any residual iodine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.

-

The crude this compound can be purified by vacuum distillation or silica gel column chromatography to yield the final product.

-

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile scaffold for building molecular complexity. In drug discovery, the goal is often to synthesize large libraries of related compounds to screen for biological activity.[2] The iodo- and methylthio- groups on this molecule are ideal for this purpose.

-

Cross-Coupling Reactions: The carbon-iodine bond is highly reactive in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[3][4] This allows for the facile introduction of a wide variety of substituents (aryl, alkyl, alkynyl, amino groups, etc.) at the 3-position, enabling systematic Structure-Activity Relationship (SAR) studies.

-

Scaffold for Privileged Structures: The thioanisole core is a precursor to various heterocyclic systems known to possess biological activity.[5][6] For instance, the thioether can be oxidized to sulfoxides and sulfones, which can alter the compound's polarity, solubility, and hydrogen bonding capacity—critical parameters for drug-likeness.

-

Bioisosteric Replacement: The thioether moiety can act as a bioisostere for other functional groups, like an ether or methylene group, offering a way to fine-tune a lead compound's metabolic stability and target engagement.

Workflow for Library Synthesis

The diagram below illustrates a typical workflow where this compound is used as a starting material for generating a diverse chemical library for high-throughput screening.

Sources

- 1. chembk.com [chembk.com]

- 2. mdpi.com [mdpi.com]

- 3. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 3-Iodothioanisole in Synthetic Chemistry

An In-depth Technical Guide to 3-Iodothioanisole: Properties, Synthesis, and Applications

This compound (1-iodo-3-(methylthio)benzene) is a substituted aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its utility stems from the strategic placement of two key functional groups on the benzene ring: the methylthio (-SMe) group and the iodo (-I) group. The thioether moiety is a common feature in numerous pharmaceuticals and agrochemicals, influencing factors such as lipophilicity and metabolic stability. Critically, the iodine atom at the meta-position acts as an efficient handle for a wide array of transition-metal-catalyzed cross-coupling reactions. This dual functionality allows for the late-stage introduction of molecular complexity, making this compound a sought-after intermediate for researchers in drug discovery and materials science. This guide provides an in-depth exploration of its chemical properties, synthetic methodologies, and core applications.

PART 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and spectral characteristics is fundamental for its effective use in research and development.

Physicochemical Data

The fundamental physical properties of this compound are summarized below. These values are critical for reaction setup, purification, and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₇H₇IS | [1] |

| Molar Mass | 250.1 g/mol | [1] |

| Boiling Point | 157 °C (at 16 Torr) | [1] |

| Predicted Density | 1.78 ± 0.1 g/cm³ | [1] |

| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds[2] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ether, chloroform, alcohol) | Inferred from similar compounds[2] |

Spectroscopic Signature: A Guide to Characterization

Precise structural confirmation of this compound relies on a combination of spectroscopic techniques. The expected data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will feature a singlet for the methyl protons (-S-CH₃) around δ 2.5 ppm. The four aromatic protons will appear in the δ 7.0-7.8 ppm region. Due to the meta-substitution pattern, complex splitting will be observed, but a downfield singlet-like peak corresponding to the proton between the two substituents (at C2) is expected, alongside multiplets for the other three aromatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show seven distinct signals. The methyl carbon will appear upfield (δ ~15-20 ppm). The carbon atom bearing the iodine (C-I) will be significantly shifted upfield to ~δ 95 ppm due to the heavy atom effect. The other five aromatic carbons will resonate in the typical δ 120-140 ppm range.

-

IR (Infrared) Spectroscopy: Key absorption bands will include aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C stretching in the 1550-1600 cm⁻¹ region, and C-S stretching, which may be weaker and harder to assign, typically appearing in the 800-600 cm⁻¹ range.[3]

-

MS (Mass Spectrometry): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 250. A characteristic peak at m/z = 123 ([M-I]⁺) corresponding to the loss of the iodine atom would be a key fragmentation pattern.

PART 2: Synthesis and Reactivity

The true value of this compound lies in its accessibility through synthesis and its subsequent reactivity in constructing more complex molecules.

Synthesis of this compound: A Practical Laboratory Protocol

While multiple routes can be envisioned, a direct electrophilic iodination of thioanisole is a common and effective strategy. The following protocol is based on well-established iodination methodologies for aromatic compounds.[4]

Reaction Principle: Thioanisole is treated with a source of electrophilic iodine, such as molecular iodine (I₂) activated by a base, to achieve regioselective iodination. The methylthio group is an ortho-, para-director; however, steric hindrance at the ortho positions can favor para-substitution, and reaction conditions can be tuned to obtain different isomers. To achieve the meta-isomer, a multi-step synthesis starting from a different precursor, such as 3-iodoaniline, might be necessary for higher selectivity. However, for the purpose of this guide, a direct iodination protocol is presented, which would typically yield a mixture of isomers requiring purification.

Step-by-Step Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve thioanisole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Addition of Base and Iodine: Add potassium hydroxide (KOH, ~3.75 equivalents) to the solution and stir until partially dissolved.[4] Subsequently, add molecular iodine (I₂, ~2 equivalents) portion-wise. The reaction is exothermic and should be monitored.[4]

-

Reaction Execution: Stir the resulting mixture at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Quenching: Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bisulfite to quench any remaining iodine.[4] An organic precipitate or oil should form.

-

Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, likely a mixture of isomers, must then be purified by flash column chromatography on silica gel to isolate the desired this compound.

Caption: Workflow: Synthesis of this compound

Core Reactivity: The Gateway to Molecular Diversity

The C-I bond in this compound is the molecule's primary reactive site, making it an ideal substrate for transition-metal-catalyzed cross-coupling reactions. This capability is paramount in drug discovery, where the rapid generation of analog libraries is essential.[5][6]

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples this compound with a boronic acid or ester to form a new C-C bond. This is one of the most robust and widely used methods for creating biaryl structures, which are prevalent in pharmaceuticals.

Sonogashira Coupling: This reaction, catalyzed by palladium and copper, couples this compound with a terminal alkyne. The resulting aryl-alkyne products are valuable intermediates and structural motifs in their own right.

Heck Reaction: In the Heck reaction, a palladium catalyst is used to couple this compound with an alkene, forming a new substituted alkene.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling this compound with a primary or secondary amine, providing direct access to substituted anilines.

Caption: Key Cross-Coupling Reactions of this compound

PART 3: Applications in Drug Discovery and Medicinal Chemistry

The structural motifs accessible from this compound are of significant interest to medicinal chemists. The thioether linkage is present in numerous approved drugs, and the ability to functionalize the aromatic ring at the 3-position allows for systematic Structure-Activity Relationship (SAR) studies.

-

Scaffold Decoration: this compound is an ideal starting point for decorating a core scaffold. For example, in the development of kinase inhibitors, a common strategy involves a central heterocyclic core with various aromatic substituents. Using Suzuki or Buchwald-Hartwig reactions, a diverse library of compounds can be rapidly synthesized from this single intermediate to probe the binding pocket of a target protein.

-

Bioisosteric Replacement: The thioanisole group can serve as a bioisostere for other functionalities, such as an anisole or aniline group, to fine-tune a drug candidate's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

-

Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, this compound itself or its immediate derivatives can be used as fragments in FBDD screening campaigns to identify initial hit compounds that bind to a biological target.

PART 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is crucial. The following guidelines are based on safety data for structurally related compounds like thioanisole and iodoarenes.[7][8][9]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] Keep away from strong oxidizing agents and sources of ignition.[8]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular innovation. Its combination of a stable thioether and a highly reactive iodinated site provides a reliable platform for constructing complex molecular architectures through powerful cross-coupling chemistry. For researchers in drug discovery and materials science, a comprehensive understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of novel and impactful molecules.

References

-

This compound - ChemBK . ChemBK. Available at: [Link]

-

Synthesis of 3-iodothiophene by coordination catalysis, and analogous iodination and coupling reaction | Request PDF . ResearchGate. Available at: [Link]

-

Chemical Properties of 3-Iodoanisole (CAS 766-85-8) . Cheméo. Available at: [Link]

- CN108373404B - Synthesis method of 4-iodoanisole. Google Patents.

- EP0983227B8 - Preparation of tri-iodo benzene compounds. Google Patents.

-

3-Iodoaniline | C6H6IN | CID 12271 . PubChem, NIH. Available at: [Link]

-

3-iodo-1H-indole | C8H6IN | CID 11207253 . PubChem, NIH. Available at: [Link]

-

Chemical Properties of 4-Iodothioanisole (CAS 35371-03-0) . Cheméo. Available at: [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 . YouTube. Available at: [Link]

-

Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts . Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of 3‐Iodoindoles by the Pd/Cu‐Catalyzed Coupling of N,N‐Dialkyl‐2‐iodoanilines and Terminal Acetylenes, Foll . SciSpace. Available at: [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry . University of Wisconsin-La Crosse. Available at: [Link]

-

Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking . PMC, NIH. Available at: [Link]

-

Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence . PMC, NIH. Available at: [Link]

-

Innovative Workflows in Drug Discovery: Drug Interactions and Dosing with the I DOT | Webinar . YouTube. Available at: [Link]

-

Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation . MDPI. Available at: [Link]

-

NMR, mass spectroscopy, IR - finding compound structure ? . ResearchGate. Available at: [Link]

-

Special Issue “Drug Discovery and Application of New Technologies” . MDPI. Available at: [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra . YouTube. Available at: [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks . Beilstein Journal of Organic Chemistry. Available at: [Link]

-

WebSpectra - Problems in NMR and IR Spectroscopy . UCLA Chemistry and Biochemistry. Available at: [Link]

-

Advances in Cross-Coupling Reactions . MDPI. Available at: [Link]

-

CROSS-COUPLING reactions - everything YOU need to know! . YouTube. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 3-Iodoanisole | 766-85-8 [chemicalbook.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. Special Issue “Drug Discovery and Application of New Technologies” [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

mass spectrometry of 3-Iodothioanisole

An In-Depth Technical Guide to the Mass Spectrometry of 3-Iodothioanisole

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (C₇H₇IS). Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of ionization and fragmentation, offering both theoretical predictions and practical, field-proven protocols. We will explore the distinct fragmentation patterns generated under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) conditions, providing the causal logic behind experimental choices. This guide serves as a self-validating system, grounding its claims in authoritative sources and presenting data in a clear, actionable format to facilitate structural elucidation and analytical method development.

Introduction: The Analytical Challenge of this compound

This compound is an organoiodine compound featuring a benzene ring substituted with both an iodine atom and a methylthio group. Its analysis is pertinent in synthetic chemistry as an intermediate and in drug discovery, where halogenated and sulfur-containing moieties are common pharmacophores. Mass spectrometry (MS) is an indispensable tool for confirming the identity and purity of such molecules.[1] The presence of multiple functional groups—a heavy halogen, a sulfur atom, and an aromatic system—results in a rich and informative fragmentation pattern that, when correctly interpreted, provides unambiguous structural confirmation.

This guide will dissect the mass spectrum of this compound, treating it as a model system to understand the competitive fragmentation pathways inherent in poly-functionalized aromatic compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇IS | [2] |

| Molar Mass | 250.1 g/mol | [2] |

| Boiling Point | 157 °C (at 16 Torr) | [2] |

| Appearance | Clear yellow liquid | [3] |

Ionization Methodologies: Choosing the Right Tool

The choice of ionization technique is the most critical parameter in a mass spectrometry experiment, dictating whether you observe the intact molecule or a series of structurally informative fragments.

Electron Ionization (EI): The "Hard" Approach for Fragmentation

Electron Ionization (EI) involves bombarding the analyte with high-energy electrons (typically 70 eV).[4] This process is highly energetic and imparts significant internal energy to the newly formed molecular ion (M•⁺), causing it to undergo extensive and reproducible fragmentation.[5]

-

Expertise & Experience: EI is the method of choice for this compound when the primary goal is structural confirmation via its fragmentation fingerprint. Its volatility and thermal stability make it an ideal candidate for Gas Chromatography-Mass Spectrometry (GC-MS), where EI is the standard ionization source.[6] The resulting mass spectrum serves as a unique identifier that can be compared against spectral libraries.

Electrospray Ionization (ESI): The "Soft" Approach for the Intact Molecule

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal internal energy.[7][8] It is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Expertise & Experience: ESI is employed when the primary goal is to determine the molecular weight of this compound with high accuracy and to minimize in-source fragmentation. It typically generates a protonated molecule, [M+H]⁺, or adducts like [M+Na]⁺.[7] While ESI itself doesn't induce significant fragmentation, it is the gateway to tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion can be isolated and fragmented in a controlled manner (Collision-Induced Dissociation, or CID) to yield structural information.

Decoding the EI Mass Spectrum of this compound

Under EI conditions, the this compound molecular ion (m/z 250) will be subjected to a series of competing fragmentation reactions dictated by the relative strengths of its chemical bonds. The stable aromatic ring ensures that the molecular ion peak is typically prominent.[9]

Primary Fragmentation Pathways

The initial fragmentation events are driven by the cleavage of the weakest bonds attached to the aromatic ring.

-

Pathway A: C-I Bond Cleavage (Loss of •I): The Carbon-Iodine bond is one of the weakest, making its cleavage a highly favorable process. This leads to the loss of an iodine radical.

-

M•⁺ (m/z 250) → [C₇H₇S]⁺ (m/z 123) + •I

-

-

Pathway B: Benzylic C-S Bond Cleavage (Loss of •CH₃): Cleavage of the methyl group from the sulfur atom is a characteristic fragmentation for thioanisoles.[10]

-

M•⁺ (m/z 250) → [C₆H₄IS]⁺ (m/z 235) + •CH₃

-

-

Pathway C: Aromatic C-S Bond Cleavage (Loss of •SCH₃): The entire methylthio group can be lost, though this is generally less favorable than losing the methyl radical alone.

-

M•⁺ (m/z 250) → [C₆H₄I]⁺ (m/z 203) + •SCH₃

-

Secondary and Subsequent Fragmentations

The primary fragment ions undergo further dissociation to produce the rich pattern seen in the lower mass range.

-

Fragmentation of [C₇H₇S]⁺ (m/z 123): This ion, formed from iodine loss, can subsequently lose its methyl group.

-

[C₇H₇S]⁺ (m/z 123) → [C₆H₄S]⁺ (m/z 108) + •CH₃

-

-

Formation of the Phenyl Cation: The highly stable phenyl cation is a hallmark of aromatic compounds. The mass spectrum of iodobenzene shows the phenyl cation (m/z 77) as a major peak.[11][12]

-

[C₆H₄I]⁺ (m/z 203) → [C₆H₄]⁺• (m/z 76) + •I (followed by H loss) or direct formation from more complex rearrangements.

-

-

Ring Fragmentation: The phenyl ring itself can break apart, leading to characteristic low-mass ions.

-

[C₆H₅]⁺ (m/z 77) → [C₄H₃]⁺ (m/z 51) + C₂H₂

-

Table 2: Predicted EI-MS Fragments of this compound

| m/z | Proposed Ion Formula | Proposed Neutral Loss | Comments |

| 250 | [C₇H₇IS]⁺• | - | Molecular Ion (M•⁺) |

| 235 | [C₆H₄IS]⁺ | •CH₃ | Loss of methyl radical from sulfur |

| 203 | [C₆H₄I]⁺ | •SCH₃ | Loss of methylthio radical |

| 127 | [I]⁺ | C₇H₇S• | Iodine cation; less common but possible |

| 123 | [C₇H₇S]⁺ | •I | Loss of iodine radical; expected to be a major fragment |

| 108 | [C₆H₄S]⁺• | •I, •CH₃ | Subsequent loss from M•⁺ |

| 77 | [C₆H₅]⁺ | ISCH₂• | Phenyl cation; a common, stable aromatic fragment |

| 51 | [C₄H₃]⁺ | ISCH₂, C₂H₂ | Fragmentation of the phenyl ring |

Visualization of EI Fragmentation

Caption: Predicted EI fragmentation pathways for this compound.

Controlled Fragmentation with ESI-MS/MS

When analyzing this compound via LC-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 251. To gain structural insight, this precursor ion is selected and subjected to Collision-Induced Dissociation (CID). The protonation likely occurs on the sulfur atom, the most basic site, influencing the subsequent fragmentation.[13]

Predicted CID Fragmentation Pathways of [M+H]⁺

Fragmentation in CID favors the loss of stable, neutral molecules.

-

Pathway D: Loss of Iodomethane (CH₃I): A rearrangement reaction could lead to the elimination of iodomethane.

-

[M+H]⁺ (m/z 251) → [C₆H₅S]⁺ (m/z 109) + CH₃I

-

-

Pathway E: Loss of Methane (CH₄): Cleavage involving the methyl group and a ring proton.

-

[M+H]⁺ (m/z 251) → [C₆H₄IS]⁺ (m/z 235) + CH₄

-

-

Pathway F: Loss of Hydrogen Iodide (HI): Elimination of HI is a common pathway for iodo-substituted compounds.

-

[M+H]⁺ (m/z 251) → [C₇H₇S]⁺ (m/z 123) + HI

-

Visualization of ESI-MS/MS Fragmentation

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocols: A Self-Validating System

The following protocols are designed to produce reliable and reproducible data. The key to trustworthiness is understanding the causality behind each parameter setting.

Protocol 1: GC-EI-MS Analysis

This protocol is optimized for generating a fragmentation fingerprint for library matching and structural confirmation.

-

Sample Preparation:

-

Accurately prepare a 100 µg/mL stock solution of this compound in HPLC-grade dichloromethane.

-

Prepare a working solution of 1 µg/mL by serial dilution.

-

Causality: Dichloromethane is a volatile solvent compatible with GC injection systems and effectively solubilizes the analyte. Low concentration prevents detector saturation.

-

-

GC System Configuration:

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1) at 250 °C.

-

Causality: Split injection prevents column overloading and ensures sharp chromatographic peaks. The temperature ensures rapid volatilization without thermal degradation.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Column: A non-polar 30 m x 0.25 mm x 0.25 µm column (e.g., DB-5ms or equivalent).

-

Causality: A DB-5ms column provides excellent separation for a wide range of semi-volatile organic compounds.

-

Oven Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes.

-

-

Causality: The temperature program ensures the analyte is well-separated from any impurities or solvent front and elutes as a sharp peak.

-

-

MS Detector Configuration:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Causality: 70 eV is the industry standard, providing sufficient energy for reproducible fragmentation and allowing for comparison with NIST/Wiley spectral libraries.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-350.

-

Causality: This range covers the molecular ion and all predicted major fragments.

-

Data Acquisition: Full Scan mode.

-

Protocol 2: LC-ESI-MS/MS Analysis

This protocol is designed for sensitive quantification or for confirming molecular weight when coupled with a high-resolution mass spectrometer.

-

Sample Preparation:

-

Prepare a 100 µg/mL stock solution in methanol.

-

Prepare a working solution of 100 ng/mL in 50:50 methanol:water with 0.1% formic acid.

-

Causality: The acidic mobile phase promotes protonation ([M+H]⁺ formation) in the ESI source, enhancing signal intensity.[14]

-

-

LC System Configuration:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 40% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Causality: Reversed-phase chromatography is ideal for retaining and separating semi-polar organic molecules like this compound.

-

-

MS Detector Configuration:

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas (N₂) Flow: 10 L/min.

-

Gas Temperature: 325 °C.

-

Data Acquisition:

-

Full Scan: m/z 100-400 to identify the [M+H]⁺ ion at m/z 251.

-

Tandem MS (MS/MS): Isolate the precursor ion at m/z 251 and apply varying collision energies (e.g., 10, 20, 40 eV) to generate a fragmentation spectrum.

-

-

Causality: The source parameters are optimized to ensure efficient desolvation and ionization. Acquiring MS/MS data at multiple collision energies provides a complete fragmentation profile.

-

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process where the choice of methodology directly dictates the resulting data. Electron Ionization provides a robust, reproducible fragmentation fingerprint ideal for definitive structural identification. In contrast, Electrospray Ionization coupled with tandem MS offers a controlled approach to fragmentation, starting from the intact protonated molecule. By understanding the fundamental principles of bond cleavage and molecular stability outlined in this guide, researchers can confidently interpret the complex spectra of poly-functionalized molecules and select the optimal analytical strategy for their objectives.

References

-

This compound - ChemBK. ChemBK. [Link]

-

mass spectrum of iodoethane C2H5I CH3CH2I fragmentation pattern. Doc Brown's Chemistry. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

common fragmentation mechanisms in mass spectrometry. Chem Help ASAP via YouTube. [Link]

-

Thioanisole | C7H8S | CID 7520. PubChem, National Institutes of Health. [Link]

-

Benzene, iodo-. NIST WebBook. [Link]

-

Chemical Properties of 3-Iodoanisole (CAS 766-85-8). Cheméo. [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

-

Mass spectra: a thioanisole; b oxidation products from thioanisole. ResearchGate. [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

-

Electrospray ionization. Wikipedia. [Link]

-

Electrospray Ionization Efficiency Scale of Organic Compounds. ACS Publications. [Link]

-

Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Institutes of Health. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Pentachlorothioanisole. NIST WebBook. [Link]

-

Iodobenzene | C6H5I | CID 11575. PubChem, National Institutes of Health. [Link]

-

Benzene, iodo-. NIST WebBook. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

Chemical Properties of 4-Iodothioanisole (CAS 35371-03-0). Cheméo. [Link]

-

Electrospray ionization. YouTube. [Link]

-

Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

-

Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

-

Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

-

Thioanisole. Wikipedia. [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]

-

Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE. [Link]

-

Iodosobenzene. Wikipedia. [Link]

-

3-Iodoaniline | C6H6IN | CID 12271. PubChem, National Institutes of Health. [Link]

-

3-Iodothiophene. NIST WebBook. [Link]

-

Mass Spectrometry. Michigan State University Department of Chemistry. [Link]

-

Protonation and methylation of thiophenol, thioanisole and their halogenated derivatives: mass spectrometric and computational study. KU Leuven. [Link]

-

mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern. Doc Brown's Chemistry. [Link]

-

p-Iodoanisole. NIST WebBook. [Link]

-

mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern. Doc Brown's Chemistry. [Link]

Sources

- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 3-Iodoanisole | 766-85-8 [chemicalbook.com]

- 4. rroij.com [rroij.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Thioanisole | C7H8S | CID 7520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Iodobenzene(591-50-4) MS spectrum [chemicalbook.com]

- 12. Iodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 14. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Stability and Storage of 3-Iodothioanisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the stability and storage of this compound. As a molecule incorporating both a thioether and an aryl iodide functional group, its handling and storage require careful consideration to ensure its integrity for research and development applications. This document is structured to provide not just protocols, but the scientific rationale behind them, empowering users to make informed decisions in their laboratory practices.

Introduction to this compound: A Profile

This compound, with the chemical formula C₇H₇IS, is an aromatic sulfur compound that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a methylthio group and an iodine atom on a benzene ring, allows for a diverse range of chemical transformations. The thioether moiety can be oxidized to sulfoxides or sulfones, while the aryl iodide is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds.[2][3] These reactive sites make this compound a key building block in the synthesis of pharmaceuticals and other complex organic molecules.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Thioanisole | 3-Iodoanisole |

| Molecular Formula | C₇H₇IS | C₇H₈S | C₇H₇IO |

| Molecular Weight | 250.10 g/mol [1] | 124.21 g/mol | 234.03 g/mol [4] |

| Appearance | Not specified, likely a liquid | Colorless to pale yellow liquid[2] | Clear yellow liquid[5] |

| Boiling Point | Not specified | 187-188 °C[6] | 244-245 °C[5] |

| Density | Not specified | 1.0533 g/mL[6] | 1.965 g/mL[5] |

| Solubility | Insoluble in water, soluble in organic solvents (inferred) | Insoluble in water, soluble in ethanol, diethyl ether, benzene[2] | Insoluble in water, soluble in chloroform, alcohol, ether[5] |

The inherent reactivity of this compound also predisposes it to degradation if not stored and handled correctly. Understanding the factors that influence its stability is paramount for ensuring experimental reproducibility and the synthesis of pure target compounds.

Core Principles of Chemical Stability

The stability of this compound is primarily dictated by the chemical nature of its two key functional groups: the thioether and the aryl iodide.

-

The Thioether Group: Thioethers are generally stable but are susceptible to oxidation.[2] The sulfur atom can be oxidized to a sulfoxide and further to a sulfone, especially in the presence of oxidizing agents. This process can also be initiated by exposure to air (autoxidation) over prolonged periods, although this is typically a slow process at room temperature.

-

The Aryl Iodide Group: The carbon-iodine bond in aryl iodides is the weakest among the aryl halides, making it susceptible to cleavage.[3] This bond can be broken by light (photolysis), heat, and certain metals. The reactivity of the C-I bond is a key feature in its synthetic utility but also a potential pathway for degradation. Electron-withdrawing or -donating groups on the aromatic ring can influence the reactivity of the aryl iodide.[3]

Potential Decomposition Pathways

Several potential pathways for the degradation of this compound can be postulated based on the reactivity of its functional groups. These include:

-

Oxidation: The thioether moiety can be oxidized to 3-iodophenyl methyl sulfoxide and subsequently to 3-iodophenyl methyl sulfone. This is a common degradation pathway for thioanisole derivatives.

-

Photodecomposition: Aryl iodides can undergo homolytic cleavage of the carbon-iodine bond upon exposure to UV light, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, leading to impurities.

-

Hydrolysis: While generally stable to water, prolonged exposure, especially at elevated temperatures or non-neutral pH, could potentially lead to hydrolysis, though this is less common for aryl iodides and thioethers under typical storage conditions.

Caption: Potential degradation pathways for this compound.

Recommended Storage Protocols

To mitigate the degradation of this compound, the following storage conditions are recommended. These protocols are designed to be self-validating by minimizing the environmental factors known to cause decomposition.

Short-Term Storage (Up to 1 Month)

For routine laboratory use, this compound should be stored under conditions that protect it from immediate degradation.

Step-by-Step Protocol:

-

Container: Store in the original manufacturer's amber glass bottle or a similar container that protects from light. Ensure the cap is tightly sealed to prevent exposure to air and moisture.[7]

-

Atmosphere: For enhanced stability, after each use, flush the headspace of the container with an inert gas such as argon or nitrogen before sealing. This displaces oxygen and minimizes oxidation.

-

Temperature: Store in a cool, dark place. A standard laboratory cabinet away from direct sunlight and heat sources is generally sufficient.[8]

-

Incompatibilities: Ensure the storage location is away from strong oxidizing agents.[7]

Long-Term Storage (Greater than 1 Month)

For archival purposes or infrequent use, more stringent storage conditions are necessary to ensure the long-term integrity of the compound.

Step-by-Step Protocol:

-

Container and Sealing: Use an amber glass vial with a PTFE-lined cap. For optimal protection, consider sealing the vial with Parafilm® M after tightening the cap.

-

Atmosphere: The use of an inert atmosphere is critical. If the compound is transferred to a new container, ensure it is thoroughly purged with argon or nitrogen.

-

Temperature: Store at refrigerated temperatures (2-8 °C).[9] For extended periods, storage in a freezer (-20 °C) may be considered, though a risk-benefit analysis regarding potential freeze-thaw cycles should be made.

-

Environment: The storage unit should be a designated, well-ventilated area for chemicals.[6]

Prudent Handling Procedures

Proper handling is as crucial as correct storage to prevent contamination and degradation during experimental use.

Step-by-Step Workflow:

-

Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture from the air into the cold compound.

-

Dispensing: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any vapors.[10] Use clean, dry syringes or pipettes for transferring the liquid.

-

Inert Atmosphere Technique: If the compound is particularly sensitive or high purity is required for an application, perform all transfers under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

Post-Handling: After dispensing the required amount, re-flush the container with an inert gas before sealing tightly. Clean any spills promptly.

Caption: Recommended workflow for handling this compound.

Assessment of Purity and Detection of Degradation

Regularly assessing the purity of this compound is a crucial aspect of a self-validating storage protocol.

Recommended Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the purity of the compound and identifying volatile impurities or degradation products. The mass spectrum can confirm the identity of the parent compound and help in the structural elucidation of any new peaks that appear over time.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and are highly effective for identifying and quantifying impurities. The appearance of new signals or changes in the integration of existing signals can indicate degradation. For example, the oxidation of the thioether to a sulfoxide would result in a downfield shift of the methyl protons in the ¹H NMR spectrum.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for assessing purity. A time-course study of a stored sample can reveal the appearance of degradation products as new peaks in the chromatogram.

Table 2: Example Purity Assessment Schedule and Data Log

| Date of Analysis | Storage Condition | Purity (%) by GC | Observations (e.g., new peaks, color change) | Analyst |

| Initial | As Received | 99.5 | Clear, pale yellow liquid | Initial Analyst |

| + 6 Months | 2-8 °C, Inert Gas | 99.4 | No significant change | Analyst A |

| + 12 Months | 2-8 °C, Inert Gas | 99.2 | Minor peak at RT x.xx min | Analyst A |

| + 6 Months | RT, Air | 97.0 | Noticeable new peaks, slight darkening | Analyst B |

| + 12 Months | RT, Air | 94.5 | Multiple degradation peaks, yellow color | Analyst B |

| (Note: This is an illustrative table. Actual stability data should be generated empirically.) |

Conclusion

The stability and integrity of this compound are critical for its successful application in research and development. By understanding its inherent chemical properties and potential degradation pathways, researchers can implement effective storage and handling protocols. The key principles of protection from light, oxygen, and heat, combined with regular purity assessment, form a robust system for maintaining the quality of this important synthetic intermediate. Adherence to these guidelines will contribute to more reliable and reproducible scientific outcomes.

References

-

BDMAEE. (2024, January 12). Thioanisole Storage Method. Retrieved from [Link]

-

BDMAEE. (2024, January 12). Thioanisole Storage Method. Retrieved from [Link]

-

Fiveable. (n.d.). Aryl Iodides Definition. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Scimplify Blogs | Thioanisole - Alternatives & Pros Cons [scimplify.com]

- 3. fiveable.me [fiveable.me]

- 4. 3-Iodoanisole (CAS 766-85-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 3-Iodoanisole | 766-85-8 [chemicalbook.com]

- 6. bdmaee.net [bdmaee.net]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-IODOTHIOANISOLE | 33775-94-9 [chemicalbook.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Safe Handling of 3-Iodothioanisole

Introduction: 3-Iodothioanisole is a valuable substituted aromatic iodine compound utilized by researchers and medicinal chemists as a building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. Its structure, featuring both a reactive iodine atom and a thioether linkage, makes it a versatile synthon. However, these same functional groups necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, emergency procedures, and disposal of this compound, grounded in established safety principles and data from structurally analogous compounds. The causality behind each recommendation is explained to empower laboratory personnel with the knowledge to work safely and effectively.

Compound Profile & Physicochemical Properties

Understanding the physical and chemical properties of a substance is the foundation of a robust safety assessment. While comprehensive experimental data for this compound is not widely published, the properties of its close structural isomer, 4-Iodothioanisole, provide a reliable proxy for assessing its behavior.

| Property | Value (for 4-Iodothioanisole) | Unit | Source |

| Molecular Formula | C₇H₇IS | - | Cheméo[1] |

| Molecular Weight | 250.10 | g/mol | Cheméo[1] |

| Normal Boiling Point (Tboil) | 553.14 | K (279.99 °C) | Cheméo[1] |

| Normal Melting Point (Tfus) | 300.05 | K (26.9 °C) | Cheméo[1] |

| LogP (Octanol/Water Partition) | 3.013 | - | Cheméo[1] |

| Water Solubility (log10WS) | -3.36 | mol/l | Cheméo[1] |

The high boiling point suggests low volatility at room temperature, but the low melting point indicates it may be encountered as either a low-melting solid or a liquid. The high LogP value and correspondingly low water solubility suggest it is lipophilic and not readily soluble in aqueous media.[1]

Hazard Identification & GHS Classification

Based on data from closely related thioanisole and iodo-aromatic compounds, this compound should be handled as a hazardous substance. The following GHS classifications are derived from safety data sheets for analogous materials and represent a conservative approach to risk management.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][3] |

| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects. |

Toxicological Profile: The primary risks associated with this compound are acute toxicity via multiple routes of exposure and significant irritation to the skin, eyes, and respiratory system. Inhalation is a particularly concerning route due to its higher toxicity classification (Category 3). The potential for dermal absorption means that skin contact must be rigorously avoided not only to prevent local irritation but also to mitigate the risk of systemic toxicity. Chronic exposure data is limited, and as such, exposure should always be minimized.

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This begins with engineering controls and is supplemented by appropriate PPE. The causality is clear: engineering controls remove the hazard at the source, while PPE protects the individual user.

Engineering Controls: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is non-negotiable and serves two primary purposes:

-

Containment of Vapors/Aerosols: Protects the user from inhaling the compound, which is classified as toxic if inhaled.

-

Spill Containment: The physical barrier of the fume hood helps contain spills, preventing wider contamination of the laboratory.

Personal Protective Equipment (PPE) Selection: The selection of PPE is dictated by a risk assessment of the specific procedure being performed.

Caption: PPE selection workflow for handling this compound.

-

Hand Protection: Wear nitrile or other chemically resistant gloves at all times. Inspect gloves for pinholes or tears before use.[3] Contaminated gloves must be removed immediately using the proper technique, and hands should be washed. Take off contaminated clothing and wash it before reuse.[2][3]

-

Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[4] If there is a risk of splashing, chemical safety goggles must be worn.[5] For larger quantities or higher-risk operations, a face shield should be used in addition to goggles.

-

Skin and Body Protection: A flame-resistant lab coat should be worn and buttoned to its full length.[5] For procedures involving larger quantities, a chemically resistant apron is recommended. Do not wear shorts or open-toed shoes in the laboratory.

Standard Operating Protocol for Safe Handling

Adherence to a validated, step-by-step protocol is the cornerstone of safe laboratory practice. This workflow is designed to minimize exposure and prevent accidental releases.

Caption: A systematic workflow for handling this compound.

Step-by-Step Methodology:

-

Preparation: Before starting, consult this guide and the manufacturer's Safety Data Sheet (SDS).[6] Ensure all necessary equipment, reagents, and waste containers are present in the fume hood.

-

Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.

-

Don Personal Protective Equipment: Put on all required PPE as determined by the workflow diagram above.

-

Chemical Handling:

-

Perform all manipulations of the chemical deep within the fume hood.

-

If the compound is a solid, handle it carefully to avoid generating dust.[7]

-

If transferring a liquid, use a syringe or pipette.

-

Keep the primary container sealed when not in use.

-

-

Post-Handling Decontamination: After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.

-

Waste Disposal and Doffing PPE:

-

Dispose of all contaminated materials (gloves, pipette tips, absorbent paper) in a designated, sealed hazardous waste container.[2]

-

Remove PPE in the reverse order it was put on, being careful to avoid contaminating skin. Wash hands thoroughly with soap and water after removing gloves.

-

Emergency Procedures

Preparedness is paramount. All laboratory personnel must be familiar with the location of safety equipment (showers, eyewash stations, fire extinguishers) and these emergency protocols.

Caption: Decision-making flowchart for emergency response.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[2][3]

-

Skin Contact: Remove all contaminated clothing immediately.[2][3] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Seek medical attention if irritation develops or persists.[2][3]

-

Inhalation: Move the affected person to fresh air at once.[2][8] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[2][5] Seek immediate medical attention.[2][3]

-

Ingestion: Do NOT induce vomiting.[2][3] Rinse the mouth with water.[9] If the person is conscious, have them drink 2-4 cupfuls of water.[7] Never give anything by mouth to an unconscious person.[5][7] Seek immediate medical attention.[2][3]

Accidental Release Measures

This protocol is for small, contained spills (<100 mL) inside a chemical fume hood. For larger spills, or any spill outside of a fume hood, evacuate the area and call emergency services.

-

Ensure PPE: Do not attempt cleanup without appropriate PPE, including a lab coat, chemical goggles, and double-layered nitrile gloves.

-

Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[10] Do not use combustible materials like paper towels.

-

Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[2][3]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Place all cleaning materials into the hazardous waste container.

-

Disposal: Seal the waste container and dispose of it according to institutional and local regulations.[2]

Fire Fighting Measures

While this compound itself has a high flash point (>110 °C), it can be involved in fires with other laboratory solvents.[2][3]

-

Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[2][3][11]

-

Hazardous Combustion Products: Thermal decomposition can release highly toxic and irritating gases, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen iodide.[2][3][9]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2][3]

Storage and Disposal

Storage: Proper storage is essential for maintaining the chemical's integrity and ensuring safety.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3][10]

-

Incompatibilities: Keep away from strong oxidizing agents.[2][3][10]

-

Light Sensitivity: Many iodo-aromatic compounds are light-sensitive.[3][12] Store in an amber or opaque container, or in a dark location like a cabinet, to prevent degradation.

-

Security: Store in a locked cabinet or area with restricted access.[2][3][5]

Disposal: Chemical waste must be managed in compliance with all local, state, and federal regulations.

-

Waste Containers: Dispose of unused material and contaminated items in a clearly labeled, sealed container designated for halogenated organic waste.

-

Procedure: Do not dispose of this chemical down the drain or in the regular trash. All waste must be handled by an approved waste disposal plant or a licensed hazardous waste management company.[2][9]

Reactivity Profile

-

Incompatible Materials: this compound is incompatible with strong oxidizing agents, which can lead to vigorous or explosive reactions.[2][3][10]

-

Conditions to Avoid: Avoid exposure to excessive heat, ignition sources, and direct light to prevent decomposition.[3][9]

-

Hazardous Decomposition: When heated to decomposition, it emits toxic fumes of CO, CO₂, sulfur oxides, and hydrogen iodide.[2][3][9]

References

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: Thioanisole. [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Iodothioanisole (CAS 35371-03-0). [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Iodoanisole (CAS 766-85-8). [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. [Link]

-

International Association of Oil & Gas Producers. (n.d.). Personal Protective Equipment. [Link]

-

Ohio Environmental Protection Agency. (n.d.). The Disposal of Hazardous Waste Pharmaceuticals FAQs. [Link]

-

KU Leuven. (n.d.). Fire fighting — HSE Department. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Iodo-4-Nitroanisole, 97%. [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. [Link]

-

American Chemistry Council. (n.d.). MDI or TDI: First Aid Guidance. [Link]

Sources

- 1. 4-Iodothioanisole (CAS 35371-03-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.ca [fishersci.ca]

- 4. iogp.org [iogp.org]

- 5. echemi.com [echemi.com]

- 6. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. Fire fighting — HSE Department - KU Leuven [admin.kuleuven.be]

- 12. 3-Iodoanisole | 766-85-8 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Iodothioanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Thioanisole Scaffolds

The thioanisole moiety is a critical structural motif in a wide array of pharmaceuticals, agrochemicals, and functional materials. The ability to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions on the thioanisole core is paramount for the synthesis of novel compounds with tailored properties. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools for achieving these transformations with high efficiency and selectivity.[1]

This guide focuses specifically on 3-iodothioanisole as a versatile building block. The presence of the electron-donating methylthio group and the reactive iodo group on the aromatic ring presents unique considerations for catalyst selection and reaction optimization. This document will provide a detailed overview of the key palladium-catalyzed cross-coupling reactions applicable to this compound, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Mechanistic Fundamentals: The Palladium Catalytic Cycle

A foundational understanding of the catalytic cycle is crucial for rational troubleshooting and optimization of any palladium-catalyzed cross-coupling reaction. The generally accepted mechanism proceeds through a series of well-defined steps involving Pd(0) and Pd(II) intermediates.

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The three key steps in the catalytic cycle are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.

-

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the iodide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of biaryl structures.[2] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.

Key Considerations for Suzuki-Miyaura Coupling of this compound

-

Catalyst System: A combination of a palladium precursor and a phosphine ligand is typically employed. For electron-rich aryl iodides like this compound, bulky and electron-rich phosphine ligands are often beneficial.

-

Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate or cesium carbonate are commonly used.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

| Parameter | Recommended Starting Conditions | Rationale |

| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and effective precursors for generating the active Pd(0) catalyst in situ. |

| Ligand | SPhos, XPhos, or P(t-Bu)₃ | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination. |

| Base | K₂CO₃ or Cs₂CO₃ | Effective in promoting the transmetalation step. |

| Solvent | Dioxane/H₂O or Toluene/H₂O (4:1) | Provides good solubility for both the organic substrates and inorganic base. |

| Temperature | 80-110 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

-

This compound (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

K₂CO₃ (2.0 mmol)

-

Dioxane (4 mL)

-

Water (1 mL)

Procedure:

-

To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium precursor and ligand to the flask.

-

Add the degassed dioxane and water via syringe.

-

Heat the reaction mixture to 100 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-(methylthio)biphenyl.

Application 2: Heck Reaction for C-C Bond Formation with Alkenes

The Heck reaction is a powerful method for the arylation of alkenes, providing access to substituted styrenes and other vinylated aromatics.[3] For this compound, this reaction enables the introduction of a vinyl group, which can be a versatile handle for further synthetic transformations.

Key Considerations for the Heck Reaction of this compound

-

Catalyst: Palladium acetate (Pd(OAc)₂) is a commonly used and effective catalyst for the Heck reaction.[4]

-

Base: An organic base, such as triethylamine (Et₃N), is typically used to neutralize the hydroiodic acid (HI) generated during the reaction.

-

Solvent: Polar aprotic solvents like DMF or NMP are often preferred.

| Parameter | Recommended Starting Conditions | Rationale |

| Palladium Precursor | Pd(OAc)₂ | A robust and widely used catalyst for Heck reactions.[4] |

| Alkene | Styrene or an acrylate | Readily available and reactive coupling partners. |

| Base | Et₃N or K₂CO₃ | Neutralizes the HI byproduct, regenerating the active catalyst. |

| Solvent | DMF or NMP | Polar aprotic solvents that facilitate the reaction. |

| Temperature | 100-140 °C | Higher temperatures are often required for the Heck reaction. |

Protocol: Heck Reaction of this compound with Styrene

Materials:

-

This compound (1.0 mmol)

-

Styrene (1.5 mmol)

-

Pd(OAc)₂ (0.03 mmol, 3 mol%)

-

Triethylamine (2.0 mmol)

-

DMF (5 mL)

Procedure:

-

In a sealed tube, combine this compound, styrene, palladium acetate, and triethylamine.

-

Add DMF and seal the tube.

-

Heat the reaction mixture to 120 °C for 16-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the residue by column chromatography to yield the stilbene product.

Application 3: Sonogashira Coupling for C-C Bond Formation with Alkynes

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, leading to the synthesis of aryl-substituted alkynes.[5] This reaction is particularly valuable for creating rigid, linear structures often found in materials science and medicinal chemistry.

Key Considerations for the Sonogashira Coupling of this compound

-

Catalyst System: A dual-catalyst system of a palladium complex and a copper(I) salt (e.g., CuI) is traditionally used. However, copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.[6]

-

Base: An amine base, such as triethylamine or diisopropylamine, is required.

-

Solvent: Solvents like THF or DMF are commonly employed.

| Parameter | Recommended Starting Conditions | Rationale |

| Palladium Precursor | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Well-established catalysts for Sonogashira couplings. |

| Co-catalyst | CuI (for traditional Sonogashira) | Activates the alkyne for transmetalation. |

| Alkyne | Phenylacetylene or other terminal alkyne | The nucleophilic partner in the reaction. |

| Base | Et₃N or i-Pr₂NH | Acts as both a base and a solvent in some cases. |

| Solvent | THF or DMF | Provides a suitable reaction medium. |

| Temperature | Room temperature to 80 °C | The reaction can often be performed under mild conditions. |

Protocol: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene

Materials:

-

This compound (1.0 mmol)

-

Phenylacetylene (1.2 mmol)

-

Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

-

Triethylamine (3.0 mmol)

-

THF (10 mL)

Procedure:

-

To a Schlenk flask, add this compound and Pd(PPh₃)₄.

-

Evacuate and backfill with an inert gas.

-

Add degassed THF, triethylamine, and phenylacetylene via syringe.

-

Stir the reaction at 60 °C for 8-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Application 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[7] This reaction is of great importance in the pharmaceutical industry for the construction of nitrogen-containing heterocycles and other bioactive molecules.

Key Considerations for the Buchwald-Hartwig Amination of this compound

-

Catalyst System: A palladium precursor in combination with a bulky, electron-rich phosphine ligand is essential for this transformation. Ligands such as those from the Buchwald and Hartwig groups are highly effective.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required.

-

Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are used.

| Parameter | Recommended Starting Conditions | Rationale |

| Palladium Precursor | Pd₂(dba)₃ or a pre-catalyst | Efficiently generates the active Pd(0) species. |

| Ligand | XPhos, RuPhos, or BrettPhos | Bulky ligands that facilitate both oxidative addition and reductive elimination. |

| Amine | A primary or secondary amine | The nucleophilic coupling partner. |

| Base | NaOt-Bu or LHMDS | A strong base is necessary to deprotonate the amine. |

| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are crucial for this reaction. |

| Temperature | 80-110 °C | Typical temperature range for Buchwald-Hartwig aminations.[8] |

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

-

This compound (1.0 mmol)

-

Morpholine (1.2 mmol)

-

Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

-

XPhos (0.03 mmol, 3 mol%)

-

Sodium tert-butoxide (1.4 mmol)

-

Toluene (5 mL)

Procedure:

-

In a glovebox, charge a vial with sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

-

Add this compound and toluene.

-

Finally, add the morpholine.

-

Seal the vial and heat the reaction at 100 °C for 12-24 hours.

-

Monitor the reaction by GC-MS.

-

After cooling, dilute with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry and concentrate.

-

Purify the product by column chromatography.

Troubleshooting and Optimization

Common issues in palladium-catalyzed cross-coupling reactions include low yields, incomplete conversion, and the formation of side products.[9] Here are some general troubleshooting tips:

-

Low or No Conversion:

-

Catalyst Inactivity: Ensure the use of high-purity palladium precursors and ligands. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. Degas solvents thoroughly to prevent oxidation of the catalyst.

-

Insufficient Temperature: Increase the reaction temperature in increments of 10-20 °C.

-

Base Incompatibility: The choice of base is critical. For Suzuki couplings, ensure the base is strong enough to activate the boronic acid. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is essential.

-

-

Formation of Side Products:

-

Homocoupling: This can occur in Suzuki and Sonogashira reactions. Ensure the reaction is performed under strictly anaerobic conditions. In Sonogashira coupling, using copper-free conditions can minimize alkyne homocoupling.

-

Protodeboronation (Suzuki): This is the cleavage of the C-B bond by a proton source. Use anhydrous solvents and ensure the base is not too hydrolytic.

-

Dehalogenation: The iodo group can be reduced to a hydrogen. This can sometimes be suppressed by using a different ligand or solvent.

-

-

Challenges with Thioether Substrates:

-

Catalyst Poisoning: The sulfur atom in the thioanisole can coordinate to the palladium center and inhibit catalysis. Using bulky, electron-rich ligands can often mitigate this issue by sterically discouraging sulfur coordination. Increasing the catalyst loading may also be necessary.

-

References

-

Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC. [Link]

-

Heck coupling reaction of iodobenzene and styrene using supercritical water in the absence of a catalyst. Scilit. [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

-